molecular formula C25H29NO5S B447824 METHYL 2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

METHYL 2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B447824
M. Wt: 455.6g/mol
InChI Key: UUPVIYVABDJRPH-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzodioxole moiety, a benzothiophene core, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Benzothiophene Core: This involves the cyclization of a suitable thiophene precursor.

    Coupling Reactions: The benzodioxole and benzothiophene intermediates are coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines may be formed.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzodioxole and benzothiophene moieties may play a role in binding to these targets, thereby modulating their activity. Pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Uniqueness

METHYL 2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H29NO5S

Molecular Weight

455.6g/mol

IUPAC Name

methyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H29NO5S/c1-5-25(2,3)16-8-9-17-20(13-16)32-23(22(17)24(28)29-4)26-21(27)11-7-15-6-10-18-19(12-15)31-14-30-18/h6-7,10-12,16H,5,8-9,13-14H2,1-4H3,(H,26,27)/b11-7+

InChI Key

UUPVIYVABDJRPH-YRNVUSSQSA-N

Isomeric SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4

SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C=CC3=CC4=C(C=C3)OCO4

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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